Cas no 1049769-70-1 (7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride)

7-Chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride is a synthetic quinazolinone derivative with potential applications in pharmaceutical research and development. Its molecular structure features a chloro-substituted quinazolinone core, enhanced by a propylaminomethyl functional group, which may contribute to its bioactivity. The hydrochloride salt form improves solubility and stability, facilitating handling and formulation. This compound is of interest for its potential as an intermediate or active moiety in medicinal chemistry, particularly in the design of CNS-targeting agents or enzyme inhibitors. Its well-defined chemical properties and purity make it suitable for rigorous preclinical studies. Further research is required to fully elucidate its pharmacological profile and therapeutic potential.
7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride structure
1049769-70-1 structure
Product name:7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride
CAS No:1049769-70-1
MF:C12H15Cl2N3O
MW:288.173000574112
CID:3110426
PubChem ID:135676402

7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-[(propylamino)methyl]quinazolin-4(3H)-one hydrochloride
    • 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride
    • Z57012204
    • 7-chloro-2-(propylaminomethyl)-3H-quinazolin-4-one;hydrochloride
    • CS-0230555
    • 1049769-70-1
    • EN300-10444
    • ZRB76970
    • 7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
    • 7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-onehydrochloride
    • Inchi: InChI=1S/C12H14ClN3O.ClH/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11;/h3-4,6,14H,2,5,7H2,1H3,(H,15,16,17);1H
    • InChI Key: XVVXXXVKMKYUGF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 287.0592175Da
  • Monoisotopic Mass: 287.0592175Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.5Ų

7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10444-5.0g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
5.0g
$1199.0 2023-02-09
Enamine
EN300-10444-0.05g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
0.05g
$76.0 2023-10-28
Enamine
EN300-10444-0.25g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
0.25g
$162.0 2023-10-28
Enamine
EN300-10444-0.1g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
0.1g
$113.0 2023-10-28
Enamine
EN300-10444-1g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
1g
$414.0 2023-10-28
Enamine
EN300-10444-1.0g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
1.0g
$414.0 2023-02-09
Enamine
EN300-10444-5g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
5g
$1199.0 2023-10-28
Enamine
EN300-10444-10g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
10g
$1778.0 2023-10-28
Enamine
EN300-10444-0.5g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
0.5g
$310.0 2023-10-28
Enamine
EN300-10444-2.5g
7-chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride
1049769-70-1 95%
2.5g
$810.0 2023-10-28

Additional information on 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride

Comprehensive Overview of 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride (CAS 1049769-70-1)

The compound 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride (CAS 1049769-70-1) is a chemically synthesized derivative of quinazolinone, a heterocyclic scaffold widely recognized for its pharmacological significance. This hydrochloride salt form enhances solubility and bioavailability, making it a subject of interest in medicinal chemistry and drug discovery. Researchers are increasingly focusing on quinazolinone derivatives due to their potential applications in targeting enzyme inhibition and modulating cellular pathways.

In recent years, the demand for small molecule inhibitors and bioactive intermediates has surged, driven by advancements in precision medicine and personalized therapies. The structural features of 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride—such as its chloro substituent and propylamino side chain—suggest potential interactions with biological targets like kinases or G-protein-coupled receptors (GPCRs). These attributes align with trending topics in drug repurposing and fragment-based drug design, areas frequently searched in academic and pharmaceutical databases.

The synthesis of CAS 1049769-70-1 typically involves multi-step organic reactions, including cyclization and N-alkylation, followed by salt formation. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for purity validation, a key concern for researchers sourcing high-quality compounds. Discussions on platforms like PubMed and SciFinder often highlight the need for reliable reference standards in preclinical studies, further emphasizing the importance of this compound’s characterization.

From an industrial perspective, 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride may serve as a building block for larger pharmacophores. Its relevance to structure-activity relationship (SAR) studies is notable, particularly in optimizing lead compounds for improved efficacy and selectivity. Searches related to SAR optimization and molecular docking have grown exponentially, reflecting the compound’s utility in computational and experimental pharmacology.

Environmental and safety profiles of such compounds are also under scrutiny. While CAS 1049769-70-1 is not classified as hazardous, proper handling protocols—such as the use of PPE and fume hoods—are recommended during laboratory operations. These precautions align with broader discussions on green chemistry and sustainable synthesis, topics frequently queried in ACS (American Chemical Society) publications.

In summary, 7-chloro-2-(propylamino)methyl-3,4-dihydroquinazolin-4-one hydrochloride represents a versatile intermediate with promising applications in drug development. Its structural uniqueness and alignment with current research trends—such as targeted therapy and high-throughput screening—ensure its continued relevance in scientific literature and industrial pipelines.

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